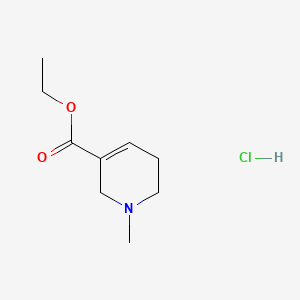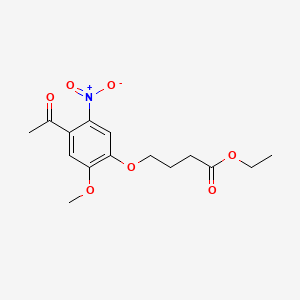
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Vue d'ensemble
Description
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is a chemical compound with the molecular formula C15H19NO7 . It is used in scientific research and exhibits diverse applications, ranging from drug development to material synthesis, due to its unique properties.
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .
Applications De Recherche Scientifique
Enantioselective Hydrolysis
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate has been studied for its role in enantioselective hydrolysis. Research by Knezović, Sunjic, and Levai (1993) explored its hydrolysis catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp. This study highlighted the influence of the structure of the alkyl ester group on the rate of hydrolysis, demonstrating significant reactivity variations among different ester groups (Knezović, Sunjic, & Levai, 1993).
Chelate Synthesis
Dorokhov, Vasil’ev, Surzhikov, and Bogdanov (1995) investigated the chelate synthesis of various compounds, including Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate, from ethyl acetoacetate and trifluoroacetonitrile. This research provided insights into novel synthetic pathways and the preparation of specific pyridine derivatives (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).
Reductive Monoalkylation
In 2008, Sydnes, Kuse, and Isobe explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate. Their work revealed conditions facilitating the conversion of different nitro aryls to secondary benzyl amino aryls, showcasing the versatility and reactivity of these compounds (Sydnes, Kuse, & Isobe, 2008).
New Derivative Synthesis
Biondi and Cagnasso (1976) conducted research on the synthesis of new derivatives suitable for the determination of (3-Methoxy-4-Hydroxyphenyl)Ethyleneglycol by Mass Fragmentography. Their research highlights the potential applications of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate in analytical chemistry, especially in mass spectrometry (Biondi & Cagnasso, 1976).
Propriétés
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBXDFLAZPHMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744160 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
CAS RN |
1031702-80-3 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

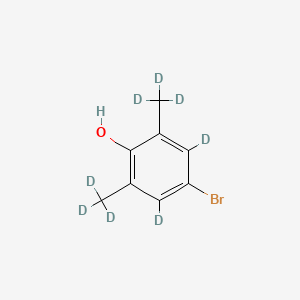
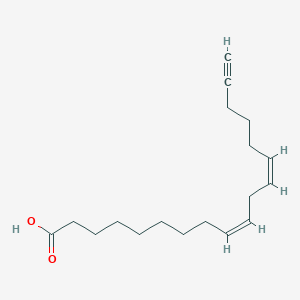
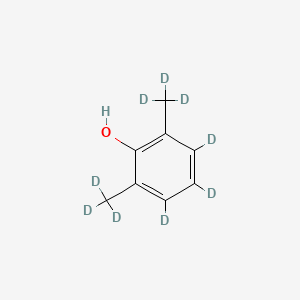

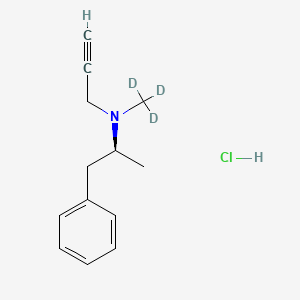
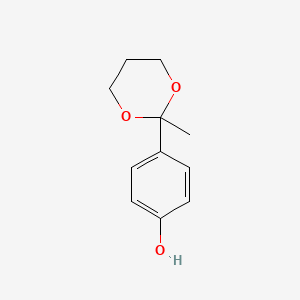
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
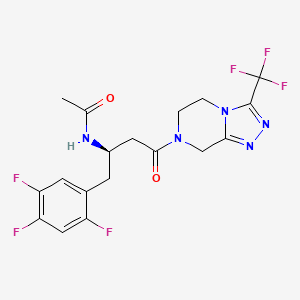
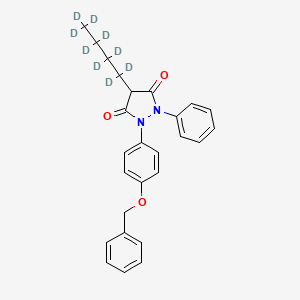
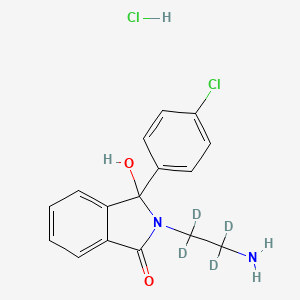
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
